molecular formula C17H22O4 B14264090 Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate CAS No. 169809-64-7

Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate

Cat. No.: B14264090
CAS No.: 169809-64-7
M. Wt: 290.4 g/mol
InChI Key: OIQIINDDIVQBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, alkyl halides, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its ester groups can undergo hydrolysis, releasing active intermediates that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl allylmalonate: Similar in structure but with an allyl group instead of a phenyl group.

    Diethyl 2-allylmalonate: Another related compound with an allyl group.

    Diethyl 2-(prop-2-enyl)malonate: Similar but with a different alkyl group.

Uniqueness

Diethyl methyl(2-phenylprop-2-en-1-yl)propanedioate is unique due to the presence of both phenyl and ester groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

169809-64-7

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

diethyl 2-methyl-2-(2-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C17H22O4/c1-5-20-15(18)17(4,16(19)21-6-2)12-13(3)14-10-8-7-9-11-14/h7-11H,3,5-6,12H2,1-2,4H3

InChI Key

OIQIINDDIVQBMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(=C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.